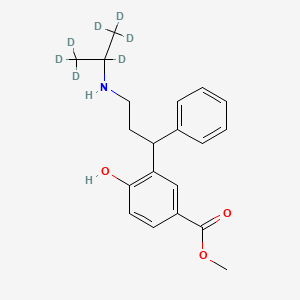

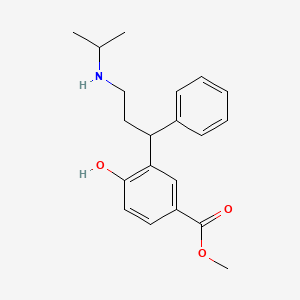

依普洛伐他汀-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .

Synthesis Analysis

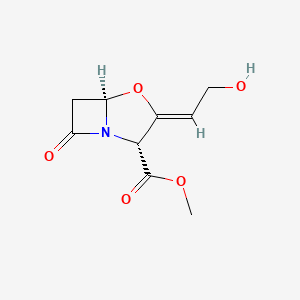

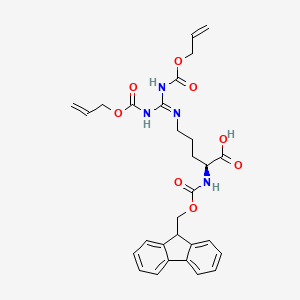

Lovastatin, the parent compound of Epi Lovastatin-d3, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Chemical Reactions Analysis

While specific chemical reactions involving Epi Lovastatin-d3 are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .Physical and Chemical Properties Analysis

Epi Lovastatin-d3 has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to Epi Lovastatin-d3 were not found in the search results.科学研究应用

高脂血症治疗

依普洛伐他汀-d3,与其他他汀类药物一样,在高脂血症的治疗中起着至关重要的作用 . 高脂血症是一种以血液循环中极低密度脂蛋白、低密度脂蛋白、中密度脂蛋白、甘油三酯和胆固醇含量明显升高为特征的疾病 . 他汀类药物属于HMG-CoA还原酶抑制剂,是高脂血症的一级预防的首选药物,特别是对于患心脏病风险较高的人群 .

心血管疾病预防

他汀类药物是经常被开具的药物,用于降低与心血管疾病相关的发病率和死亡率 . 他汀类药物的主要治疗作用是通过抑制3-羟基-3-甲基戊二酰辅酶A(HMG-CoA)还原酶,降低循环中的动脉粥样硬化性脂蛋白 . 这种机制显著降低了已确诊冠心病患者的心脏病发作和死亡风险 .

抗炎作用

人们对他汀类药物的非脂类活性,例如抗炎作用,越来越感兴趣 . 他汀类药物的这种特性在炎症起关键作用的疾病中具有潜在的治疗应用。

纳米颗粒药物载体

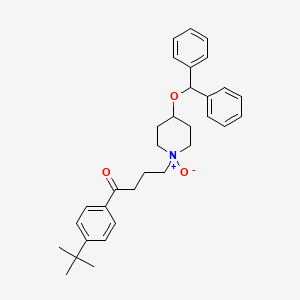

纳米技术领域的最新进展导致了纳米颗粒药物载体(包括this compound)的开发 . 这些纳米制剂可以增强他汀类药物在高脂血症治疗中的递送和疗效 .

分析方法开发

作用机制

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

Epi Lovastatin-d3 acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Epi Lovastatin-d3 affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of Epi Lovastatin-d3’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epi Lovastatin-d3. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of Epi Lovastatin-d3.

未来方向

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

生化分析

Biochemical Properties

Epi Lovastatin-d3, like other statins, plays a significant role in biochemical reactions, particularly in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme reductase (HMG-CoA), a key enzyme in the cholesterol biosynthesis pathway . This interaction with HMG-CoA reductase is crucial in controlling the production of cholesterol in the body .

Cellular Effects

Epi Lovastatin-d3 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor pathways, which play a role in inflammation and immune response . This suggests that Epi Lovastatin-d3 may influence cell function by modulating these signaling pathways.

Molecular Mechanism

The molecular mechanism of Epi Lovastatin-d3 involves its binding to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . This interaction at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epi Lovastatin-d3 have been observed over time. For instance, studies have shown that the cholesterol-lowering effects of Epi Lovastatin-d3 can be seen after several days of treatment . Furthermore, Epi Lovastatin-d3 has been found to be stable, with no significant degradation observed over time .

Dosage Effects in Animal Models

In animal models, the effects of Epi Lovastatin-d3 have been found to vary with different dosages. For example, studies in rabbits have shown that Epi Lovastatin-d3 can significantly lower plasma cholesterol levels, with the effect being dose-dependent .

Metabolic Pathways

Epi Lovastatin-d3 is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, Epi Lovastatin-d3 disrupts the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

属性

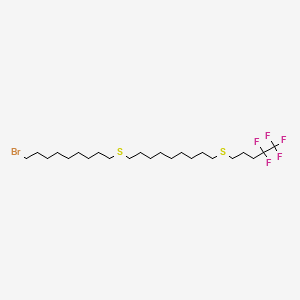

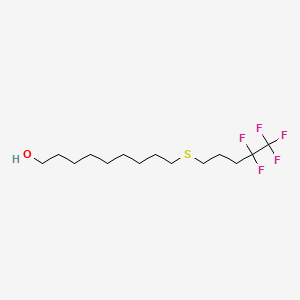

| { "Design of the Synthesis Pathway": "The synthesis pathway for Epi Lovastatin-d3 involves the modification of Lovastatin, a cholesterol-lowering drug, by introducing three deuterium atoms at specific positions in the molecule. This can be achieved through a series of chemical reactions that involve protecting and deprotecting functional groups, as well as introducing deuterium atoms using deuterated reagents and catalysts.", "Starting Materials": [ "Lovastatin", "Deuterated reagents and catalysts" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS", "Introduction of deuterium atoms using deuterated reagents and catalysts", "Deprotection of TBDMS groups using TBAF", "Isolation and purification of Epi Lovastatin-d3" ] } | |

CAS 编号 |

1330264-51-1 |

分子式 |

C24H36O5 |

分子量 |

407.565 |

IUPAC 名称 |

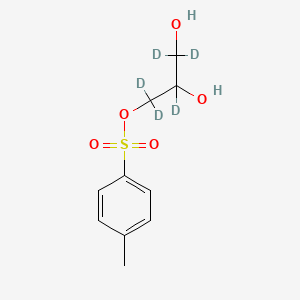

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

InChI 键 |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

同义词 |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)